N-(2-Methoxyphenyl)piperazine carbonate is a chemical compound that belongs to the class of piperazine derivatives. It features a methoxy group attached to a phenyl ring and is linked to a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.
This compound can be classified under organic compounds, specifically as an aromatic amine due to the presence of the methoxyphenyl group. It is often studied in the context of drug development, particularly for its interactions with various biological targets.
The synthesis of N-(2-Methoxyphenyl)piperazine carbonate can be achieved through several methods, commonly involving the reaction of piperazine with 2-methoxyphenyl derivatives. One notable method includes the use of carbonate reagents that facilitate the formation of the carbonate group on the piperazine structure.
The molecular structure of N-(2-Methoxyphenyl)piperazine carbonate can be represented as follows:
The compound's structure can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interactions with biological targets.
N-(2-Methoxyphenyl)piperazine carbonate may participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-(2-Methoxyphenyl)piperazine carbonate is primarily linked to its interaction with neurotransmitter receptors, particularly serotonin receptors.
These properties are critical for determining formulation strategies in drug development .
N-(2-Methoxyphenyl)piperazine carbonate has several potential applications in scientific research:
The construction of the core N-(2-methoxyphenyl)piperazine structure relies predominantly on nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed N-arylation reactions. SNAr is particularly effective due to the activation provided by the ortho-methoxy group on the phenyl ring, which enhances electrophilicity at adjacent positions.
Classical SNAr Methodology: The reaction typically involves heating 1-fluoro-2-methoxybenzene or 1-chloro-2-methoxybenzene with anhydrous piperazine in aprotic solvents like dimethylformamide (DMF), acetonitrile, or toluene at 80–110°C. Stoichiometric excesses of piperazine (2.5–4.0 equivalents) function both as reactant and base to neutralize hydrogen halide byproducts. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) significantly improves yields (typically 75–92%) by maintaining reaction alkalinity and preventing dihydrohalide salt formation [1]. Reaction times vary from 12–36 hours, with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-reaction processing involves filtration to remove inorganic salts, solvent distillation, and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) [1] [2].
Transition Metal-Catalyzed Arylation: For less electrophilic aryl halides, palladium- or copper-catalyzed protocols prove superior. The Ullmann-Goldberg-type reaction employs copper(I) iodide (5–10 mol%) with ligands like N,N'-dimethylethylenediamine (DMEDA) in toluene at 100–120°C, using potassium phosphate (K₃PO₄) or potassium tert-butoxide (KO^tBu) as base. Alternatively, Buchwald-Hartwig amination utilizes palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂; 2–5 mol%) with phosphine ligands (XPhos, BINAP; 4–10 mol%). These methods achieve yields exceeding 85% within 6–18 hours but incur higher costs due to catalyst use [4].
Table 1: Solvent and Base Optimization for SNAr Synthesis of N-(2-Methoxyphenyl)piperazine
Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
DMF | K₂CO₃ | 90 | 18 | 92 | <2% bis-arylated piperazine |
Acetonitrile | Cs₂CO₃ | 82 | 24 | 88 | <3% unreacted aryl halide |
Toluene | K₂CO₃ | 110 | 36 | 75 | 5-8% bis-arylated piperazine |
DMF | None (piperazine excess) | 100 | 30 | 68 | 12% aryl halide dimerization |
Diglyme | K₃PO₄ | 120 | 12 | 83 | <2% O-alkylated byproduct |
Conversion of the free base N-(2-methoxyphenyl)piperazine to its carbonate salt enhances crystallinity, stability, and handling properties. Carbonate counterions are preferred over hydrochlorides for reduced hygroscopicity and improved solubility profiles in aqueous-organic mixtures.
Acid-Base Reaction with Carbon Dioxide: Bubble CO₂ gas through a cooled (0–5°C) solution of the free base in anhydrous ethanol, isopropanol, or acetone. The carbonate precipitates spontaneously or upon addition of anti-solvents like diethyl ether or hexanes. This method yields high-purity product but requires strict moisture control to avoid carbamic acid formation [1].
Salt Metathesis: Dissolve the hydrochloride salt in water, then add aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to liberate the free base. Extract the free base into dichloromethane or toluene, dry the organic phase (Na₂SO₄, MgSO₄), and treat with dry CO₂ or add concentrated carbonic acid (H₂CO₃). Crystallization occurs upon cooling or solvent evaporation. Yields range from 80–95% with purity >99% by HPLC after recrystallization from ethanol/water (3:1) [1] [2].
Counterion selection is guided by crystallinity and stability:
Alkylation of N-(2-methoxyphenyl)piperazine at the secondary nitrogen employs phase-transfer catalysis (PTC) for efficient reaction with alkyl halides under mild conditions, minimizing N,O-dialkylation or quaternary ammonium salt formation.
Catalyst and Solvent Systems: Tetrabutylammonium bromide (TBAB; 5–10 mol%) or benzyltriethylammonium chloride (TEBAC; 5–10 mol%) in biphasic water/dichloromethane or water/toluene mixtures. Aqueous sodium hydroxide (50% w/w) or potassium hydroxide (45% w/w) serves as the base. The alkyl halide (e.g., chloroacetone, ethyl bromoacetate, 3-chloropropionitrile) dissolves in the organic phase, reacting at the interface via ion-pair extraction. Reactions complete within 2–6 hours at 25–50°C, yielding 80–92% monoalkylated products with <5% dialkylated impurity [1] [2].
Anhydrous PTC: For moisture-sensitive alkylations, employ solid-liquid PTC using powdered K₂CO₃ or Cs₂CO₃ in acetonitrile or DMF with 18-crown-6 (5 mol%) as catalyst at 60–80°C. This avoids hydrolysis of reactive electrophiles like acid chlorides or α-halo ketones [1].
Table 2: Phase-Transfer Catalyzed Alkylation Efficiency with Different Catalysts
Catalyst | Base (aq.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di alkylated) |
---|---|---|---|---|---|---|
TBAB (10 mol%) | NaOH (50%) | H₂O/CH₂Cl₂ | 40 | 3 | 92 | 97:3 |
TEBAC (10 mol%) | KOH (45%) | H₂O/Toluene | 50 | 4 | 85 | 95:5 |
18-Crown-6 (5 mol%) | K₂CO₃ (solid) | CH₃CN | 70 | 6 | 89 | 98:2 |
Aliquat 336 (5 mol%) | NaOH (50%) | H₂O/Diethyl ether | 30 | 5 | 80 | 93:7 |
None | NaOH (50%) | H₂O/CH₂Cl₂ | 40 | 12 | 45 | 75:25 |
Solvent-free methodologies minimize waste generation, reduce costs, and enhance reaction efficiency through improved mass transfer and higher temperatures.
Mechanochemical Synthesis: Co-grind piperazine hydrochloride (1.0 equivalent), 2-methoxyphenyl chloride or fluoride (1.05 equivalents), and excess K₂CO₃ or Cs₂CO₃ (3.0 equivalents) in a high-energy ball mill. Grinding at 30–50 Hz for 45–120 minutes achieves near-quantitative conversion. Subsequent addition of solid Na₂CO₃ and brief grinding under CO₂ atmosphere facilitates direct carbonate salt formation. This one-pot approach achieves 85–90% overall yield with E-factors <5, significantly lower than solvent-based routes [1] [2].
Microwave-Assisted Reactions: Expose neat mixtures of piperazine, 1-bromo-2-methoxybenzene, and K₃PO₄ to microwave irradiation (150–200 W, 120–150°C, 15–30 minutes) in sealed vessels. Reaction conversion exceeds 95% with minimal thermal degradation. For salt formation, the crude free base is treated with dry ice under microwave heating (50°C, 5 minutes) to accelerate carbonation [2].
Catalytic Reaction-Progress-Driven Workup: Utilize immobilized bases like polymer-supported piperazine or silica-K₂CO₃ composites. After reaction completion, filtration removes the base, and the filtrate directly undergoes CO₂ bubbling, eliminating aqueous workup steps and organic solvent consumption [1].
N-(2-Methoxyphenyl)piperazine carbonate exhibits polymorphism, necessitating strict crystallization control to ensure batch-to-batch consistency in dissolution rate and stability.
Form II (Metastable Orthorhombic): Forms in acetone, ethyl acetate, or tetrahydrofuran under rapid cooling. Converts to Form I upon storage >40°C or under humidity >75% RH. Shows XRD peaks at 2θ = 7.2°, 14.1°, 20.3°, 26.7° [1] [2].
Anti-Solvent Crystallization: Dissolve the salt in minimal hot methanol (60°C). Gradually add anti-solvent (n-heptane, cyclohexane, or methyl tert-butyl ether) until persistent cloudiness appears. Seed with Form I crystals and maintain at 0–5°C for 12 hours. Isolate crystals via filtration and wash with cold anti-solvent. This yields phase-pure Form I with mean particle size 50–150 µm, ideal for filtration and drying operations [1].
Polymorph Stability under Humidity: Form I remains non-hygroscopic up to 85% RH (dynamic vapor sorption). Form II absorbs 0.8% w/w moisture at 60% RH, triggering conversion to Form I. Storage in sealed containers with desiccants (silica gel, molecular sieves) is essential for metastable forms [2].
Table 3: Crystallization Conditions and Resulting Polymorphs of N-(2-Methoxyphenyl)piperazine Carbonate
Crystallization Solvent | Cooling Rate | Seed | Predominant Polymorph | Melting Range (°C) | Hygroscopicity (wt% gain at 80% RH) |
---|---|---|---|---|---|
Ethanol/Water (4:1) | Slow (0.3°C/min) | Form I | Form I (Monoclinic) | 127-128 | 0.2% |
Acetone | Rapid (quench) | None | Form II (Orthorhombic) | 124-126 | 0.8% |
Ethyl Acetate | Moderate (1°C/min) | None | Mixture (I + II) | 120-127 | 0.5% |
Methanol + n-Heptane | Anti-solvent addition | Form I | Form I (Monoclinic) | 127-128 | 0.2% |
Isopropanol | Evaporative | None | Form I | 127-128 | 0.3% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7